![molecular formula C23H24O2S2 B12591669 1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-03-8](/img/structure/B12591669.png)
1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves the following steps:
Formation of the Central 2-Phenylpropane Moiety: This can be achieved through the reaction of phenylacetaldehyde with a suitable reducing agent.
Introduction of the Disulfinyl Group: The disulfinyl group can be introduced by reacting the central moiety with sulfur-containing reagents under controlled conditions.
Attachment of 4-Methylbenzene Units: The final step involves the coupling of the disulfinyl intermediate with 4-methylbenzene units using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfinyl group to thiols or other sulfur-containing derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as Lewis acids for facilitating substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Benzene Derivatives: From substitution reactions.
科学的研究の応用
1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) involves its interaction with molecular targets through its disulfinyl and benzene moieties. The compound can:
Interact with Enzymes: Modulating their activity through covalent or non-covalent interactions.
Affect Cellular Pathways: By influencing signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
- 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(benzene)
- 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-chlorobenzene)
Uniqueness
1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
647835-03-8 |
|---|---|
分子式 |
C23H24O2S2 |
分子量 |
396.6 g/mol |
IUPAC名 |
1-methyl-4-[(S)-[(2R)-1-[(S)-(4-methylphenyl)sulfinyl]-2-phenylpropyl]sulfinyl]benzene |
InChI |
InChI=1S/C23H24O2S2/c1-17-9-13-21(14-10-17)26(24)23(19(3)20-7-5-4-6-8-20)27(25)22-15-11-18(2)12-16-22/h4-16,19,23H,1-3H3/t19-,26+,27+/m1/s1 |
InChIキー |
ZQEDQZRHNFFVGG-VHEIIQRDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[S@](=O)C([C@H](C)C2=CC=CC=C2)[S@@](=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)C(C(C)C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
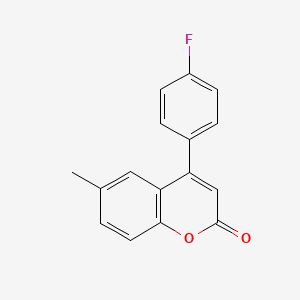
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)
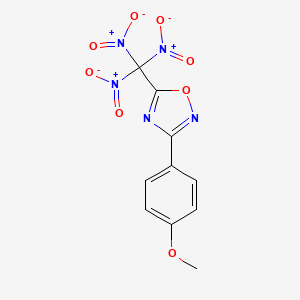
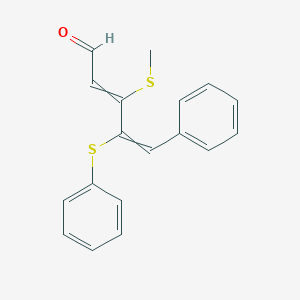
![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)
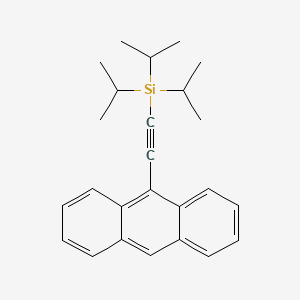
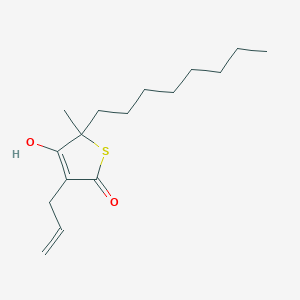
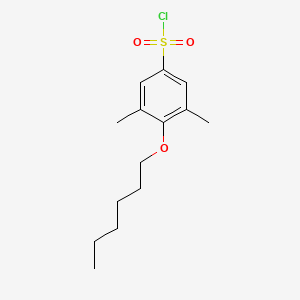
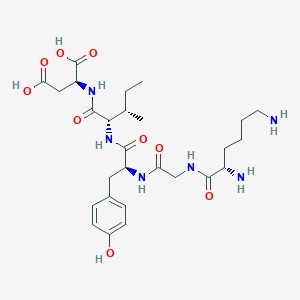
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
